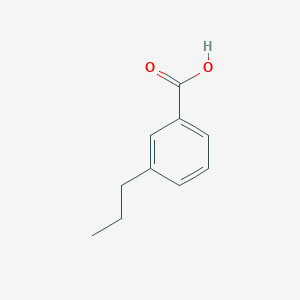

3-Propylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Propylbenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by a propyl group attached to the benzene ring of benzoic acid. While the provided papers do not directly discuss 3-propylbenzoic acid, they do provide insights into the synthesis, structural characterization, and analysis of related benzoic acid derivatives, which can be informative for understanding the properties and reactions of 3-propylbenzoic acid.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through various methods. For instance, the use of propylphosphonic anhydride (T3P) has been shown to promote the cyclization of o-aminobenzenethiol, o-aminophenol, and o-phenylenediamine with carboxylic acids under microwave irradiation, leading to the efficient preparation of benzothiazoles, benzoxazoles, and benzimidazoles . Although this method does not directly apply to 3-propylbenzoic acid, it suggests that similar activating agents and conditions could potentially be used for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be significantly influenced by substituents on the benzene ring. For example, the study of 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives revealed that electron-donating and electron-withdrawing groups can affect the stability and intramolecular interactions of the molecules . This implies that the propyl group in 3-propylbenzoic acid could similarly impact its molecular structure and stability.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, often facilitated by their functional groups. The molecular recognition study involving 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds showed that the carboxylic acid group is crucial for forming hydrogen bonds and supramolecular assemblies . This suggests that 3-propylbenzoic acid could also engage in hydrogen bonding and potentially form complex structures with suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For instance, the synthesis and structure of 3,4-di-t-butylbenzoic acid revealed that the presence of bulky t-butyl groups can lead to out-of-plane distortion of the benzene ring and in-plane bond stretching . This indicates that the propyl group in 3-propylbenzoic acid may also affect its physical properties, such as melting point and solubility. Additionally, the thermal stability of 3-benzoyl-4-hydroxybenzoic acid was found to be high, which could be a characteristic shared by 3-propylbenzoic acid due to the presence of the carboxylic acid group .

Applications De Recherche Scientifique

1. Environmental Impact and Degradation

Research on the environmental impact of parabens, which includes 3-propylbenzoic acid derivatives, reveals their widespread presence in various ecosystems. For example, a study on the photodegradation of parabens, including propylparaben, highlights their environmental presence and degradation pathways. This study used ultraviolet C lamps in the presence and absence of hydrogen peroxide, finding that both systems were efficient in degrading parabens. It also identified major transformation products, providing insights into environmental remediation methods for these compounds (Gmurek et al., 2015).

2. Pharmacokinetics in Humans

A pharmacokinetic study of propyl paraben in humans, conducted after oral administration, offers insights into its absorption, metabolism, and excretion. This study found that propyl paraben was rapidly absorbed and eliminated, with its metabolites predominantly excreted in the urine. The findings have implications for understanding human exposure to parabens and assessing their potential health risks (Shin et al., 2019).

3. Industrial Applications

In the field of material science, a study explored the use of 3-hydroxybenzoic acid, a related compound to 3-propylbenzoic acid, as a corrosion inhibitor for stainless steel. The research concluded that 3-hydroxybenzoic acid could be an effective inhibitor in certain acidic environments, demonstrating its potential for industrial applications (Narváez et al., 2005).

4. Potential Health Concerns

A review on the safety assessment of propyl paraben, including its metabolism and excretion, sheds light on the ongoing discussions regarding its safety in various consumer products. This comprehensive review found no evidence of accumulation in the body and highlighted its relatively non-toxic nature, contributing to the understanding of its health implications (Soni et al., 2001).

Propriétés

IUPAC Name |

3-propylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFHXKJTAILWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)